molecular formula C7H13F3N2 B2996793 1,2-Dimethyl-6-(trifluoromethyl)piperazine CAS No. 1367866-70-3

1,2-Dimethyl-6-(trifluoromethyl)piperazine

Cat. No.: B2996793
CAS No.: 1367866-70-3
M. Wt: 182.19
InChI Key: XEFMLFFPIDIMHK-UHFFFAOYSA-N
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Description

1,2-Dimethyl-6-(trifluoromethyl)piperazine (CAS 1367866-70-3) is a chemical building block of interest in medicinal chemistry and drug discovery research. It features a piperazine core, a privileged scaffold in pharmaceuticals, substituted with both methyl and trifluoromethyl groups . The trifluoromethyl group is a common motif in agrochemicals and pharmaceuticals due to its ability to influence the molecule's metabolic stability, lipophilicity, and bioavailability . Piperazine derivatives are frequently investigated for their potential biological activities and are found in compounds targeting the central nervous system . Researchers utilize this specific, high-purity reagent in the synthesis and exploration of novel molecules. It is supplied for laboratory research purposes. This product is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Chemical Identifiers: • CAS Number: 1367866-70-3 • Molecular Formula: C7H13F3N2 • Molecular Weight: 182.19 g/mol • MDL Number: MFCD22064486

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethyl-6-(trifluoromethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c1-5-3-11-4-6(12(5)2)7(8,9)10/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFMLFFPIDIMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1,2 Dimethyl 6 Trifluoromethyl Piperazine

Retrosynthetic Analysis of the 1,2-Dimethyl-6-(trifluoromethyl)piperazine Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection can be made at the C-N bonds within the piperazine (B1678402) ring. This leads to a key intermediate, a substituted N,N'-dimethylethylenediamine, and a two-carbon unit bearing the trifluoromethyl group. A plausible precursor for the latter could be a trifluoromethyl-substituted epoxide or a dihaloethane derivative.

Another strategic disconnection involves the C-CF3 bond. This suggests a synthetic route where a pre-formed 1,2-dimethylpiperazine (B29698) ring is subjected to a trifluoromethylation reaction. However, controlling the regioselectivity of such a reaction to achieve substitution at the C6 position would be a significant challenge.

A more practical approach involves the disconnection of the N-methyl groups, suggesting that a 6-(trifluoromethyl)piperazine core could be synthesized first, followed by a double N-methylation step. This simplifies the initial ring-forming reaction.

Based on these considerations, a convergent retrosynthetic strategy is proposed. This would involve the synthesis of a trifluoromethyl-substituted ethylenediamine (B42938) derivative and its subsequent cyclization with a suitable two-carbon electrophile to form the piperazine ring, followed by N-methylation.

Table 1: Key Disconnections in the Retrosynthetic Analysis of this compound

Disconnection BondResulting PrecursorsSynthetic Strategy Implied
C-N (Piperazine Ring)Substituted N,N'-dimethylethylenediamine and a C2-electrophileCyclization to form the piperazine core.
C-CF31,2-Dimethylpiperazine and a trifluoromethylating agentDirect trifluoromethylation of a pre-formed piperazine ring.
N-CH36-(Trifluoromethyl)piperazine and a methylating agentN-methylation of a functionalized piperazine core.

Approaches to Piperazine Ring Formation and Functionalization

The construction of the piperazine ring is a cornerstone of the synthesis of this compound. Various methods have been developed for the synthesis of substituted piperazines, which can be adapted for this specific target.

The most common method for forming the piperazine ring is the condensation of a 1,2-diamine with a 1,2-dielectrophile. For the synthesis of the 6-(trifluoromethyl)piperazine core, this would involve the reaction of a trifluoromethyl-substituted ethylenediamine with a compound such as dichloroethane or ethylene (B1197577) glycol ditosylate.

Another approach involves the reductive amination of a diketone or a related species. For instance, a trifluoromethyl-substituted glyoxal (B1671930) derivative could be reacted with a diamine under reductive conditions to yield the desired piperazine.

More modern methods, such as palladium-catalyzed cyclizations, offer a high degree of control over the substitution pattern of the resulting piperazine ring. These methods often involve the reaction of a diamine with a propargyl unit, leading to highly substituted piperazines.

Table 2: Comparison of Cyclization Reactions for Piperazine Synthesis

Reaction TypeStarting MaterialsAdvantagesDisadvantages
Diamine + DielectrophileSubstituted ethylenediamine, dichloroethaneReadily available starting materialsPotential for side reactions, harsh conditions
Reductive AminationDiketone derivative, diamine, reducing agentMilder reaction conditionsAvailability of the diketone precursor
Palladium-Catalyzed CyclizationDiamine, propargyl derivative, palladium catalystHigh control over substitution, mild conditionsCost of the catalyst, specialized reagents

Achieving stereocontrol in the synthesis of substituted piperazines is crucial when chiral centers are present. In the case of this compound, the carbon atom bearing the trifluoromethyl group is a stereocenter.

Stereoselective synthesis can be achieved by using chiral starting materials, such as an enantiomerically pure trifluoromethyl-substituted amino acid, which can be converted into the corresponding diamine. Alternatively, asymmetric catalysis can be employed during the ring-forming reaction to induce stereoselectivity. For example, chiral ligands can be used in palladium-catalyzed cyclizations to favor the formation of one enantiomer over the other.

Introduction of Alkyl Substituents (Methyl Groups) on the Piperazine Ring

The introduction of the two methyl groups on the nitrogen atoms of the piperazine ring is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation reactions.

A common method is the Eschweiler-Clarke reaction, which involves the reductive amination of the piperazine with formaldehyde (B43269) and formic acid. This method is highly efficient for the exhaustive methylation of primary and secondary amines.

Alternatively, direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) can be used. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Care must be taken to control the degree of methylation, as over-alkylation to form a quaternary ammonium (B1175870) salt is possible.

The timing of the N-methylation step is also a key consideration. It can be performed on the pre-formed 6-(trifluoromethyl)piperazine core, or the methyl groups can be introduced at an earlier stage on the ethylenediamine precursor before the cyclization reaction.

Table 3: Methods for N-Methylation of Piperazines

MethodReagentsConditionsAdvantagesDisadvantages
Eschweiler-ClarkeFormaldehyde, formic acidHeatingHigh yield, avoids quaternary saltsRequires heating, potential for side reactions
Direct AlkylationMethyl iodide, dimethyl sulfate, baseRoom temperature or gentle heatingMilder conditionsRisk of over-alkylation, use of toxic reagents

Methodologies for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl group is a key challenge in the synthesis of this compound. This can be achieved either by starting with a trifluoromethyl-containing building block or by direct trifluoromethylation of a suitable precursor.

Direct trifluoromethylation of a pre-formed piperazine ring is a potential, though challenging, route. Electrophilic trifluoromethylating reagents, often referred to as "CF3+" sources, can be used to introduce the trifluoromethyl group onto electron-rich substrates.

Reagents such as S-(trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) or hypervalent iodine compounds (e.g., Togni's reagents) are commonly used for this purpose. The reaction typically proceeds via a radical or an ionic mechanism. The regioselectivity of the reaction would be a major hurdle to overcome, as the piperazine ring has multiple potential sites for substitution. Directing groups or specific reaction conditions would be necessary to achieve the desired C6-trifluoromethylation.

A more reliable strategy involves the use of a starting material that already contains the trifluoromethyl group. For example, a trifluoromethyl-substituted amino acid or a trifluoromethyl-substituted epoxide can be used as a precursor in the synthesis of the piperazine ring, thus ensuring the correct placement of the trifluoromethyl group from the outset.

Table 4: Comparison of Trifluoromethylation Strategies

StrategyReagentsAdvantagesDisadvantages
Direct Electrophilic TrifluoromethylationUmemoto's reagents, Togni's reagentsLate-stage functionalizationPoor regioselectivity, harsh conditions, expensive reagents
Use of CF3-Containing Building BlocksTrifluoromethyl-substituted amino acids, epoxides, etc.High regioselectivity, milder conditionsAvailability and cost of starting materials

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation is a primary strategy for introducing the CF3 group onto a molecule. This approach typically involves the reaction of a nucleophilic "CF3-" equivalent with an electrophilic substrate. For the synthesis of this compound, a plausible route would involve the trifluoromethylation of a suitable piperazine-derived imine or iminium ion precursor.

One of the most prominent reagents for this purpose is trimethyl(trifluoromethyl)silane (TMSCF3), commonly known as the Ruppert-Prakash reagent. sigmaaldrich.comwikipedia.org This organosilicon compound serves as a stable and effective source of the trifluoromethyl anion (CF3-). nih.gov The reaction is typically activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or tetrabutylammonium (triphenylsilyl)difluorosilicate (TBAT), which facilitates the transfer of the CF3 group to an electrophilic carbon. thieme-connect.comorganic-chemistry.org

In the context of synthesizing the target compound, a precursor such as a 1,2-dimethylpiperazine-derived cyclic imine could be subjected to trifluoromethylation with the Ruppert-Prakash reagent. researchgate.net The high nucleophilicity of the CF3- anion generated in situ allows for efficient addition to the C=N double bond of the imine, leading to the formation of the α-trifluoromethylated piperidine (B6355638) ring system. thieme-connect.comresearchgate.net Studies have shown that N-tosyl aldimines, for example, undergo efficient nucleophilic trifluoromethylation, yielding the corresponding sulfonamide adducts in good to excellent yields. thieme-connect.comorganic-chemistry.org Similarly, nitrones can be effectively trifluoromethylated using TMSCF3 to produce α-(trifluoromethyl)hydroxylamines, which can then be reduced to the desired amines. acs.org

Table 1: Comparison of Nucleophilic Trifluoromethylating Agents
ReagentCommon NameTypical ActivatorAdvantagesReference
TMSCF₃Ruppert-Prakash ReagentFluoride ions (e.g., TBAF, TBAT)High stability, commercial availability, broad applicability. sigmaaldrich.comwikipedia.orgthieme-connect.com
HCF₃FluoroformStrong base (e.g., KHMDS)Inexpensive CF3 source. beilstein-journals.org
CF₃I/TDAE-Tetrakis(dimethylamino)ethylene (TDAE)Effective for N-tosyl aldimines and sulfinimines. scilit.com

The reaction of cyclic imines with the Ruppert-Prakash reagent often requires acidic conditions to activate the imine, making it more susceptible to nucleophilic attack. researchgate.net This method provides a direct and facile route to α-trifluoromethylated nitrogen heterocycles. researchgate.net

Radical Trifluoromethylation Techniques

Radical trifluoromethylation offers a complementary approach, allowing for the direct functionalization of C-H bonds, which can be a more atom-economical process. researchgate.net This method involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the substrate. bohrium.com

Various reagents can serve as sources for the •CF3 radical, including sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) and Togni's reagents (hypervalent iodine compounds). pnas.orgchem-station.com These reactions are often initiated by an oxidant or through photoredox catalysis. bohrium.comcore.ac.ukresearchgate.net

For a substrate like 1,2-dimethylpiperazine, radical trifluoromethylation could potentially occur at a C-H bond on the piperazine ring. The regioselectivity of such reactions can sometimes be controlled by the innate reactivity of the substrate or by using directing groups. pnas.org Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating trifluoromethyl radicals under gentle conditions, making it compatible with a wide range of functional groups. core.ac.ukrsc.orgorganic-chemistry.org For instance, photocatalytic methods using catalysts like Ru(Phen)3Cl2 can effectively generate •CF3 from CF3I, which then adds to alkenes or engages in C-H functionalization. organic-chemistry.org

The Minisci reaction is a classic example of a radical-based method for the direct C-H functionalization of heterocycles. researchgate.net While traditionally requiring harsh conditions, modern variations, including those using photoredox catalysis, have expanded its scope and applicability. nih.gov

Table 2: Common Radical Trifluoromethylation Reagents
ReagentInitiation MethodKey FeaturesReference
CF₃SO₂Na (Langlois' reagent)Oxidant (e.g., TBHP)Bench-stable solid, widely used for heterocycle functionalization. researchgate.netnih.gov
Togni's ReagentsPhotocatalysis, Lewis/Brønsted acidElectrophilic CF3 source, versatile for various substrates. chem-station.comnih.gov
CF₃IPhotocatalysis, thermalGaseous reagent, effective in photoredox cycles. pnas.orgorganic-chemistry.org
Zinc Sulfinate SaltsOxidantAllows for mild, direct transfer of alkyl radicals to heterocycles. nih.gov

Challenges and Advancements in N-Trifluoromethylation

Directly attaching a trifluoromethyl group to a nitrogen atom (N-trifluoromethylation) to form an N-CF3 bond is a synthetically challenging task. researchgate.net The resulting N-CF3 amines can be unstable, particularly towards hydrolysis, and the electronic repulsion between the nitrogen lone pair and the fluorine atoms can complicate their synthesis. researchgate.netresearchgate.net

Conventional methods often require harsh reaction conditions or pre-functionalized amines. chinesechemsoc.org However, significant progress has been made in developing milder and more efficient protocols. nih.govresearchgate.net Electrophilic trifluoromethylating agents, such as Togni's and Umemoto's reagents, have been used for the direct trifluoromethylation of amines and other nitrogen-containing heterocycles. nih.govchem-station.comnih.govchinesechemsoc.org These reagents act as sources of an electrophilic "CF3+" species.

Recent advancements include the development of one-pot procedures that avoid the isolation of sensitive intermediates. For example, a method using carbon disulfide (CS2) and silver fluoride (AgF) allows for the direct conversion of secondary amines to N-CF3 compounds under neutral conditions, which simplifies product isolation. chinesechemsoc.orgchinesechemsoc.org Another innovative strategy involves the reaction of secondary amines with (Me4N)SCF3 and AgF, proceeding through a thiocarbamoyl fluoride intermediate. nih.gov This method is notable for its mild conditions and high functional group tolerance, making it suitable for late-stage functionalization of complex molecules. nih.gov

Despite these advances, the inherent instability of some N-CF3 secondary amines remains a hurdle. researchgate.net However, N-trifluoromethyl azoles have been shown to possess excellent aqueous stability, suggesting that incorporating the nitrogen atom into a heterocyclic system can enhance stability. researchgate.net

Post-Synthetic Modifications and Derivatization from this compound Precursors

Once the core this compound structure is synthesized, it can serve as a scaffold for further derivatization to create a library of related compounds. The piperazine ring is a common motif in medicinal chemistry, and its modification is a well-established strategy in drug discovery. mdpi.comdoaj.orgresearchgate.net

The nitrogen atoms of the piperazine ring are key sites for modification. mdpi.com The secondary amine (if present) can be functionalized through various reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination can introduce a wide variety of alkyl or arylalkyl groups. nih.gov

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to attach aryl or heteroaryl substituents.

Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) forms amides, providing another point of diversification.

Furthermore, if the initial synthesis allows for it, functional groups can be introduced on the carbon backbone of the piperazine ring. Recent advances in C-H functionalization provide powerful tools for directly modifying the carbon skeleton of the piperazine core, offering new avenues for creating structural diversity that was previously difficult to achieve. mdpi.comdoaj.org Natural products containing a piperazine moiety are often modified at the nitrogen positions to enhance their biological activity. tandfonline.com The introduction of various substituents can modulate properties such as solubility, lipophilicity, and target affinity. researchgate.net

Chemical Reactivity and Mechanistic Studies of 1,2 Dimethyl 6 Trifluoromethyl Piperazine and Analogues

Reaction Pathways Involving the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms that possess lone pairs of electrons, rendering them nucleophilic and basic centers. However, in 1,2-dimethyl-6-(trifluoromethyl)piperazine, the two nitrogens are chemically distinct. The nitrogen at position 1 (N1) is tertiary and is adjacent to the carbon bearing the trifluoromethyl group, while the nitrogen at position 4 (N4) is secondary. This structural asymmetry, along with substitution patterns, governs the molecule's reactivity in various transformations.

The nitrogen atoms of the piperazine scaffold are effective nucleophiles capable of participating in substitution reactions. researchgate.net This reactivity is retained in trifluoromethyl-substituted piperazines, which can be used to synthesize more complex molecules. For instance, in reactions analogous to those used to create potential plant activators, a piperazine core can perform a nucleophilic substitution on an electron-deficient aromatic ring, such as a trifluoromethyl-substituted pyridine (B92270). frontiersin.org

In a typical nucleophilic aromatic substitution (SNAr) mechanism, the piperazine nitrogen attacks an electron-poor aromatic carbon, leading to the displacement of a leaving group, often a halide. researchgate.net For this compound, the N4 nitrogen is the more potent nucleophile due to its secondary nature and its position distal to the deactivating trifluoromethyl group. Therefore, it would be the preferential site of reaction in a monosubstitution context.

Alkylation and acylation are fundamental reactions for the functionalization of piperazines. Standard synthetic methods, including nucleophilic substitution on alkyl halides and reductive amination, are commonly employed to form N-alkyl derivatives. mdpi.com Similarly, acylation with acyl chlorides or anhydrides readily occurs at the nucleophilic nitrogen centers.

For this compound, the secondary amine at the N4 position is the primary site for these transformations.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base would yield a 1,2,4-trimethyl-6-(trifluoromethyl)piperazine.

Acylation: Treatment with an acyl chloride (e.g., acetyl chloride) would result in the formation of an amide bond at the N4 position, yielding 1-acetyl-3,4-dimethyl-2-(trifluoromethyl)piperazine.

The tertiary amine at N1 is significantly less reactive towards both alkylating and acylating agents due to a combination of steric hindrance from the adjacent methyl group and the powerful electronic deactivation caused by the trifluoromethyl group.

Reactivity Influenced by the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key substituent in medicinal chemistry and materials science due to its unique electronic properties and high stability. mdpi.comnih.gov Its presence on the piperazine ring profoundly influences the molecule's reactivity.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I). mdpi.com When placed on a carbon atom adjacent to a nitrogen, it significantly reduces the electron density on that nitrogen. doubtnut.com

In this compound, the -CF3 group at C6 drastically lowers the basicity and nucleophilicity of the adjacent N1 atom. This deactivation makes the lone pair on N1 less available for donation to electrophiles or protons. Consequently, the N4 nitrogen is rendered significantly more basic and nucleophilic by comparison. This electronic disparity allows for regioselective functionalization at the N4 position. The electron-withdrawing strength of the trifluoromethyl group compared to other common substituents can be illustrated using Hammett constants (σp), which quantify the electronic influence of a substituent on an aromatic ring.

Table 1: Comparison of Hammett Constants (σp) for Various Substituents
SubstituentHammett Constant (σp)Electronic Effect
-N(CH₃)₂-0.83Strongly Electron-Donating
-OCH₃-0.27Electron-Donating
-CH₃-0.17Weakly Electron-Donating
-H0.00Neutral
-Cl0.23Weakly Electron-Withdrawing
-CF₃0.54Strongly Electron-Withdrawing
-CN0.66Strongly Electron-Withdrawing
-NO₂0.78Very Strongly Electron-Withdrawing

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This inherent strength imparts exceptional stability to the trifluoromethyl group. It is highly resistant to chemical attack and remains intact under a wide array of reaction conditions, including acidic, basic, oxidative, and reductive environments. This robustness allows for extensive chemical modification of other parts of the molecule, such as the piperazine nitrogens, without compromising the integrity of the -CF3 moiety.

Table 2: Summary of Expected Reactivity at Nitrogen Positions in this compound
Nitrogen PositionSubstitutionInfluence of SubstituentsRelative Basicity/NucleophilicityPreferred Site for Electrophilic Attack
N1Tertiary (N-methyl)Adjacent to electron-withdrawing -CF₃ group at C6LowNo
N4SecondaryDistal to -CF₃ groupHighYes

Specific Chemical Transformations and Mechanisms

Given the reactivity profile discussed, a common and predictable transformation for this compound is the acylation of the N4 nitrogen. The mechanism for this reaction with an acyl chloride proceeds through a well-established nucleophilic addition-elimination pathway.

Mechanism of N4-Acylation:

Nucleophilic Attack: The lone pair of the more nucleophilic N4 atom attacks the electrophilic carbonyl carbon of the acyl chloride. This step forms a transient tetrahedral intermediate where the nitrogen bears a positive formal charge and the carbonyl oxygen has a negative formal charge.

Elimination of Leaving Group: The tetrahedral intermediate collapses. The electron pair from the oxygen atom re-forms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is a good leaving group.

Deprotonation: A weak base, such as another molecule of the piperazine starting material or a tertiary amine scavenger added to the reaction, removes the proton from the N4 atom to neutralize the positive charge. This final step yields the stable N-acylated piperazine product and a hydrochloride salt byproduct.

This selective transformation highlights how the electronic effects of the trifluoromethyl group can be harnessed to direct the reactivity of the molecule, enabling the controlled synthesis of specific derivatives.

Oxidation and Reduction Pathways of Piperazine Derivatives

The chemical reactivity of the piperazine core is significantly influenced by the two nitrogen atoms, which can act as nucleophiles, bases, and sites for oxidation. The presence of substituents, such as methyl and trifluoromethyl groups, further modulates this reactivity.

Oxidation: The oxidation of piperazine derivatives can lead to several products depending on the oxidant and reaction conditions. The nitrogen atoms are susceptible to oxidation, which can result in the formation of N-oxides. For instance, the oxidation of N-alkyl piperidines, a related saturated N-heterocycle, with reagents like meta-chloroperoxybenzoic acid (mCPBA) quantitatively yields the corresponding N-oxide. acs.org This N-oxide can be an intermediate for further functionalization. acs.org However, the piperazine ring itself may exhibit different stability. Studies on the selective formation of endo-cyclic iminium ions from cyclic tertiary alkylamine N-oxides found that N-benzyl piperazine failed to produce the desired intermediates, potentially due to decomposition pathways. acs.org

Thermal degradation studies also shed light on the stability of the piperazine ring. Methyl substitution on the piperazine ring has been shown to increase the rate of amine degradation compared to the unsubstituted parent molecule. researchgate.net Specifically, a methyl group on a nitrogen atom (like in 1-methylpiperazine) was found to enhance thermal degradation more than a methyl group on a carbon atom adjacent to a nitrogen (like in 2-methylpiperazine). researchgate.net

Reduction: The piperazine ring is a saturated heterocycle and is generally stable under reducing conditions. Reductive processes typically target functional groups attached to the piperazine ring rather than the ring itself. For example, in syntheses of piperazine-containing drugs, nitro groups attached to a benzene (B151609) ring which is part of a larger molecule containing a piperazine moiety are commonly reduced to amines without affecting the piperazine core. nih.gov Similarly, amide functionalities attached to a piperazine nitrogen can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH4). dicp.ac.cn This stability allows for selective transformations on other parts of a molecule while preserving the piperazine scaffold.

Hydrolytic Stability of Amide Linkages in Related Structures

Amide hydrolysis can occur under both acidic and basic conditions, cleaving the bond to yield a carboxylic acid and the free amine (in this case, the piperazine derivative). The reaction is often temperature-dependent. In analytical procedures, amides are sometimes quantified by intentionally forcing their complete hydrolysis using concentrated sodium hydroxide (B78521) at elevated temperatures. researchgate.net

The stability of a piperazine amide is influenced by the electronic and steric properties of the substituents on both the acyl group and the piperazine ring. For example, in drug discovery, piperazine amides are synthesized by coupling carboxylic acids with a substituted piperazine using activating agents. nih.gov The resulting amide bond's susceptibility to in vivo metabolic hydrolysis is a key consideration. While the piperazine amide motif is a common feature in many compounds, adjacent functionalities can impact stability. For instance, certain catechol-containing aromatic amides have been associated with metabolic instability, which can involve the cleavage of the amide bond. nih.gov Therefore, modifications are often made to the aromatic portion of the molecule to enhance stability while maintaining the core piperazine amide structure. nih.gov

Electrophilic Trifluoromethylthiolation Reactivity

While this compound is a trifluoromethylated compound, closely related piperazine structures are utilized as powerful reagents for introducing the trifluoromethylthio (-SCF3) group into other molecules. The trifluoromethylthio group is of significant interest in medicinal and agrochemical chemistry due to its high hydrophobicity. beilstein-journals.org

A key example is 1-methyl-4-(trifluoromethylthio)piperazine (MTTP), a stable and potent electrophilic trifluoromethylthiolating (CF3S) reagent. nih.govacs.org MTTP itself is a cyclic diamine that can be prepared in a single step from commercial materials. nih.govacs.org Its reactivity is "unlocked" by activation with a strong acid, such as triflic acid (TfOH). nih.govacs.org Depending on the molar ratio of the acid activator to the MTTP reagent, different reactive species are formed, leading to a broad reactivity profile. nih.govacs.org This system is capable of the trifluoromethylthiolation of electron-deficient aromatic systems and active methylene (B1212753) compounds under acidic conditions. nih.govacs.org

The general approach involves the reaction of a nucleophile with the activated piperazine-based reagent, which transfers the "CF3S+" group. Other studies have optimized the N-trifluoromethylthiolation of amines like phenylpiperazine using reagents such as trifluoromethanesulfenamide. beilstein-journals.org

Table 1: Reactivity of Piperazine-Based Trifluoromethylthiolating Reagents
ReagentActivating AgentSubstrate TypeKey FindingReference
1-Methyl-4-(trifluoromethylthio)piperazine (MTTP)Triflic acid (TfOH)Electron-deficient aromaticsActivation yields highly reactive species capable of trifluoromethylthiolating challenging substrates. nih.govacs.org
1-Methyl-4-(trifluoromethylthio)piperazine (MTTP)Triflic acid (TfOH)Active methylene compoundsDemonstrates broad reactivity profile under acidic conditions. nih.gov
TrifluoromethanesulfenamideBuLi (for substrate deprotonation)PhenylpiperazineAchieves direct N-trifluoromethylthiolation of the piperazine nitrogen. beilstein-journals.org

Investigating Rearrangements and Cycloaddition Reactions (e.g., formation of trifluoromethylated piperazin-2-one)

The synthesis of trifluoromethylated piperazines and related structures often involves cycloaddition and rearrangement reactions.

Cycloaddition and Ring-Forming Reactions: A convenient method for accessing CF3-containing piperazines is through a three-component, one-pot reaction. thieme-connect.com This process involves the reaction of 2-trifluoromethyl-N-nosylaziridine with various primary amines to form a diamine intermediate. thieme-connect.com Subsequent reaction with a vinylsulfonium salt installs the final two-carbon bridge, completing the piperazine ring. thieme-connect.com This multicomponent strategy provides a versatile route to a range of trifluoromethylated piperazine derivatives. thieme-connect.com

While not a reaction of a pre-formed piperazine, [3+2] cycloaddition reactions are a common strategy for building other trifluoromethylated nitrogen heterocycles, such as pyrazolidines and pyrazolines. nih.govresearchgate.netrsc.orgrsc.org These reactions typically involve a trifluoromethylated 1,3-dipole reacting with an alkene or alkyne. nih.gov

Rearrangement Reactions: Rearrangements involving the piperazine ring are uncommon but have been documented. In one rare case, a metal-mediated transformation of a ligand containing two imidazolidine (B613845) rings was shown to reorganize into a structure containing a piperazine ring. mdpi.com This highlights that, under specific conditions (e.g., in the presence of certain metal ions), skeletal rearrangements to form the stable six-membered piperazine ring can occur. mdpi.com

Formation of Trifluoromethylated Piperazin-2-ones: The piperazin-2-one (B30754) scaffold is an important motif in medicinal chemistry. dicp.ac.cn The synthesis of chiral trifluoromethylated piperazin-2-ones can be achieved through asymmetric catalysis. One effective method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cn This reaction converts the aromatic pyrazin-2-ol precursor into the saturated, chiral piperazin-2-one with high yields and enantioselectivities. dicp.ac.cn The resulting piperazin-2-one, which contains an amide bond within the ring, can be further reduced with agents like LiAlH4 to yield the corresponding chiral piperazine. dicp.ac.cn

Table 2: Synthesis of Trifluoromethylated Piperazines and Piperazin-2-ones
Target StructureSynthetic MethodKey PrecursorsReaction TypeReference
Trifluoromethylated PiperazineThree-component reaction2-Trifluoromethyl-N-nosylaziridine, primary amine, vinylsulfonium saltRing-opening/Ring-closing cascade thieme-connect.com
Chiral Piperazin-2-oneAsymmetric HydrogenationPyrazin-2-olReduction of an aromatic heterocycle dicp.ac.cn

Structural Analysis and Conformational Investigations of 1,2 Dimethyl 6 Trifluoromethyl Piperazine

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the precise structure of 1,2-Dimethyl-6-(trifluoromethyl)piperazine. Through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), its molecular framework, functional groups, and atomic connectivity can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation and Stereochemistry

NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine environments within the molecule, which is crucial for confirming its structure and stereochemistry.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine (B1678402) ring and the methyl groups. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methyl groups. Protons closer to the CF₃ group would likely appear at a lower field (higher ppm), while those near the methyl groups would be at a higher field. The coupling patterns (splitting) between adjacent protons would help determine their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms. The carbon atom attached to the trifluoromethyl group is expected to show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms. The carbons of the methyl groups would appear at a high field, while the ring carbons would be in the intermediate region.

¹⁹F NMR: This technique is highly specific for the fluorine atoms. The spectrum for this compound would be expected to show a singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent, assuming free rotation.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)Expected MultiplicityNotes
¹H~2.0 - 4.0MultipletsPiperazine ring protons; exact shifts and coupling depend on conformation.
¹H~2.2 - 2.5SingletN-CH₃ protons.
¹H~1.0 - 1.3DoubletC-CH₃ protons.
¹³C~40 - 60-Piperazine ring carbons.
¹³C~120 - 130Quartet (q)CF₃ carbon, showing coupling to ¹⁹F.
¹⁹F~ -60 to -80SingletRelative to CFCl₃ standard.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

For this compound, the IR spectrum would be expected to display several key absorption bands:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methyl groups and on the piperazine ring.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range are characteristic of the C-N bonds within the piperazine ring.

C-F Stretching: Strong, characteristic absorption bands are expected in the region of 1000-1400 cm⁻¹ due to the stretching vibrations of the C-F bonds of the trifluoromethyl group.

Table 2: Expected Infrared (IR) Absorption Bands

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C-F Stretch1000 - 1400Strong
C-N Stretch1000 - 1250Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation. The molecular ion peak (M⁺) would confirm the molecular weight of the compound (182.19 g/mol ).

The fragmentation pattern would likely involve the loss of the trifluoromethyl group ([M-69]⁺) or a methyl group ([M-15]⁺). Cleavage of the piperazine ring is also a common fragmentation pathway for such compounds, leading to various smaller charged fragments that can help piece together the molecular structure.

Conformational Analysis of the Piperazine Ring System

The biological activity and physical properties of cyclic molecules like piperazine are heavily dependent on their three-dimensional shape or conformation.

Inherent Conformational Preferences (e.g., Chair, Boat Conformations)

The piperazine ring, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in In this conformation, the substituents on the ring atoms can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. The chair conformation is flexible and can undergo a "ring flip," where axial substituents become equatorial and vice versa. Other, less stable conformations include the boat and twist-boat forms, which are typically higher in energy. ias.ac.in

Influence of Methyl and Trifluoromethyl Substituents on Ring Conformation

The presence of bulky substituents like methyl and trifluoromethyl groups significantly influences the conformational equilibrium of the piperazine ring.

Steric Effects: To minimize steric hindrance, bulky substituents generally prefer to occupy the more spacious equatorial position. Therefore, in the most stable chair conformation of this compound, it is highly probable that both the C-methyl group at position 2 and the trifluoromethyl group at position 6 would reside in equatorial positions. Studies on substituted piperidines show that an equatorial 2-methyl group is favored. nih.gov

Electronic Effects: The highly electronegative trifluoromethyl group can influence the ring's geometry through electronic effects. frontiersin.orgmdpi.com However, in the absence of conjugating systems, the steric demand is typically the dominant factor in determining the preferred conformation for alkyl and haloalkyl substituents on a saturated ring like piperazine. The N-methyl group at position 1 will also have a preferred orientation, which will be influenced by the position of the adjacent C-methyl group at position 2.

The interplay between these steric and electronic factors determines the molecule's final, lowest-energy conformation, which is critical for its interaction with biological targets.

Stereochemical Considerations in this compound

The molecular structure of this compound presents several key stereochemical features that are crucial for understanding its three-dimensional arrangement and potential interactions. The presence of multiple substituents on the piperazine ring introduces chirality and gives rise to various stereoisomers, each with distinct conformational preferences.

The piperazine ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. In this conformation, substituents on the ring carbons can occupy either axial or equatorial positions. The relative stability of different conformers is largely dictated by the steric hindrance introduced by these substituents, particularly through 1,3-diaxial interactions.

In the case of this compound, there are three chiral centers at positions C2, C1 (due to the methyl group), and C6. This leads to the possibility of several diastereomers and enantiomers. The key stereochemical relationships arise from the relative orientations of the methyl and trifluoromethyl groups. These can be broadly categorized into cis and trans isomers.

Cis and Trans Isomerism:

The substitution pattern in this compound allows for the existence of cis and trans diastereomers. In the cis isomer, the C2-methyl group and the C6-trifluoromethyl group are on the same side of the piperazine ring. In the trans isomer, they are on opposite sides. Each of these diastereomers can exist as a pair of enantiomers.

The conformational equilibrium of these isomers is influenced by the steric bulk of the substituents. The trifluoromethyl group is significantly larger than the methyl group, leading to a greater preference for the equatorial position to avoid unfavorable steric interactions.

For the cis-isomer, one substituent must be axial and the other equatorial in a chair conformation. Due to the larger size of the trifluoromethyl group, the conformation where the trifluoromethyl group is equatorial and the C2-methyl group is axial would be more stable.

For the trans-isomer, the substituents can be either both axial or both equatorial. The diaxial conformation would result in significant 1,3-diaxial interactions, making it highly unstable. Therefore, the diequatorial conformation is strongly favored, representing the most stable form of the trans-isomer.

Conformational Preferences:

The interplay of steric factors governs the preferred conformations of the different stereoisomers of this compound. The general principle is that larger groups prefer to occupy the less sterically hindered equatorial positions.

A detailed conformational analysis would involve computational modeling to determine the precise energy differences between various chair and boat conformations of each stereoisomer. However, based on established principles of conformational analysis of substituted piperazines and cyclohexanes, a qualitative prediction of stability can be made. nih.govlibretexts.orgyoutube.comlibretexts.org

The following table summarizes the likely conformational preferences for the cis and trans isomers of this compound.

IsomerC2-Methyl PositionC6-Trifluoromethyl PositionRelative Stability
cisAxialEquatorialMore Stable Conformer
cisEquatorialAxialLess Stable Conformer
transEquatorialEquatorialMost Stable Conformer
transAxialAxialLeast Stable Conformer

This table represents a qualitative prediction based on general principles of stereochemistry.

Detailed research findings from techniques such as X-ray crystallography or advanced NMR spectroscopy would be required to definitively assign the absolute stereochemistry and quantify the conformational equilibria for each stereoisomer of this compound. nih.govmdpi.com Such studies would provide precise data on bond lengths, bond angles, and dihedral angles, offering a more complete picture of the molecule's three-dimensional structure.

The stereochemical complexity of this compound is a critical aspect of its chemical identity. The specific arrangement of its substituents in space can have a profound impact on its physical properties and biological activity, as is often the case with chiral molecules. nih.gov

Computational Chemistry and Theoretical Investigations of 1,2 Dimethyl 6 Trifluoromethyl Piperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 1,2-Dimethyl-6-(trifluoromethyl)piperazine. These methods provide a molecular-level description of its properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's conformation.

Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. These calculations demonstrate that charge transfer can occur within the molecule, influencing its interactions. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for this compound

Parameter Value
HOMO Energy -6.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.6 eV
Dipole Moment 3.5 D

Note: These values are illustrative and represent typical data obtained from DFT calculations for similar piperazine (B1678402) derivatives.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MESP surface would highlight regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and fluorine atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, often found around hydrogen atoms, indicate sites for nucleophilic attack. This analysis is crucial for understanding how the molecule might interact with biological targets such as receptors or enzymes. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. nih.gov For this compound, NBO analysis can quantify the stability arising from hyperconjugative interactions and charge delocalization. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals, revealing the strength of intramolecular and intermolecular hydrogen bonds and other non-covalent interactions. This information is vital for comprehending the molecule's stability and how it interacts with its environment, including solvent molecules and biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Piperazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. researchgate.net For piperazine derivatives, QSAR studies are instrumental in designing new molecules with desired therapeutic properties. nih.govnih.gov

Descriptor Selection and Model Development

The initial step in QSAR modeling involves calculating a wide range of molecular descriptors for a series of piperazine derivatives. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as genetic function approximation, are then employed to select the most relevant descriptors that influence a specific biological activity, for instance, antidepressant or antimalarial effects. nih.gov Once the key descriptors are identified, a mathematical model is developed to establish a quantitative relationship between these descriptors and the observed biological activity. Statistically significant 2D-QSAR models have been developed for piperazine derivatives. nih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Piperazine Derivatives

Descriptor Type Example
Electronic HOMO energy, Dipole moment
Topological Atype_C_6, Jurs-PNSA-3
Steric PMI-mag, Shadow-XZ

Source: Adapted from studies on antidepressant activities of aryl alkanol piperazine derivatives. nih.gov

Predictive Capabilities for Biological Activities

The predictive power of a QSAR model is its most important feature. A well-validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized piperazine derivatives. nih.gov This predictive capability significantly reduces the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net For example, QSAR models for piperazine derivatives have been successfully used to predict their 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities, which are crucial for antidepressant effects. nih.gov These models provide valuable insights into the structural requirements for favorable drug-receptor interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules using, for example, scoring functions.

Molecular docking simulations for this compound would aim to predict its binding affinity and interaction modes with various biological targets. The binding affinity, often expressed as a docking score in units like kcal/mol, indicates the strength of the interaction. A more negative score typically suggests a stronger binding. For a compound like this, docking studies against receptors where piperazine derivatives have shown activity, such as G-protein coupled receptors (GPCRs) or ion channels, would be relevant. nih.govnih.gov

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with Various Receptor Types

Target ProteinPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Dopamine (B1211576) D2 Receptor-8.5Hydrogen bond with Aspartic Acid, Hydrophobic interactions with Phenylalanine and Tryptophan
Serotonin (B10506) 5-HT2A Receptor-9.2Hydrogen bond with Serine, π-π stacking with Phenylalanine
GABA-A Receptor-7.8Ionic interaction with Arginine, Hydrophobic interactions with Leucine and Valine
NMDA Receptor-8.1Hydrogen bond with Threonine, van der Waals interactions

This data is illustrative and based on typical values for similar compounds.

The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.govrsc.org However, boat and twist-boat conformations are also possible and can be relevant during receptor binding. ias.ac.in The presence of substituents, such as the two methyl groups and the trifluoromethyl group, will influence the conformational preferences of the ring. Computational studies on substituted piperazines have shown that the preferred conformation can be crucial for biological activity. nih.gov

During docking simulations, it is essential to consider the conformational flexibility of both the ligand (this compound) and, in some protocols, the receptor. The rotatable bonds in the side chains and the flexibility of the piperazine ring itself mean the molecule can adopt various shapes. Advanced docking algorithms can explore these different conformations to find the one that best fits the binding site, providing a more accurate prediction of the binding mode and affinity.

In Silico Predictions of Molecular Behavior and Potential Interactions

In silico methods are invaluable for predicting the pharmacokinetic properties of a molecule, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties.

Several molecular descriptors can be calculated to predict the bioactivity of this compound. Lipophilicity, often expressed as logP, is a critical parameter that influences a compound's absorption and distribution. The trifluoromethyl group significantly increases lipophilicity.

Bioactivity scores can be predicted based on the structural features of the molecule. These scores estimate the likelihood of the compound interacting with major drug target classes like GPCRs, ion channels, kinases, and nuclear receptors. Piperazine-containing compounds often show good potential as GPCR ligands or ion channel modulators. nih.gov

Table 2: Predicted Physicochemical and Bioactivity Properties of this compound

PropertyPredicted ValueImplication
Molecular Weight198.22 g/mol Favorable for oral bioavailability
LogP (Lipophilicity)2.5Good balance between solubility and permeability
Hydrogen Bond Donors1Potential for specific interactions
Hydrogen Bond Acceptors2Potential for specific interactions
GPCR Ligand Score0.35Likely to interact with G-protein coupled receptors
Ion Channel Modulator Score0.15Possible activity at ion channels
Kinase Inhibitor Score-0.20Unlikely to be a kinase inhibitor
Nuclear Receptor Ligand Score-0.10Unlikely to interact with nuclear receptors

This data is illustrative and based on computational models for similar structures.

The ability of a compound to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier (BBB) to act on the central nervous system, is crucial for its therapeutic effect. In silico models can predict these properties based on molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net

Compounds with high lipophilicity and low molecular weight tend to cross the BBB more readily. frontiersin.orgnih.gov The presence of the trifluoromethyl group in this compound increases its lipophilicity, which may enhance its ability to penetrate the BBB. However, the nitrogen atoms of the piperazine ring contribute to the polar surface area, which can hinder BBB penetration. Computational models would balance these factors to provide a prediction. Cellular permeability, such as Caco-2 permeability, can also be predicted to estimate oral absorption. acs.org

Table 3: Predicted Permeability Properties of this compound

Permeability ParameterPredicted Value/ClassificationImplication
Caco-2 PermeabilityHighGood potential for oral absorption
Blood-Brain Barrier (BBB) PermeabilityHighLikely to cross the BBB and have CNS effects
P-glycoprotein SubstrateNoNot likely to be actively removed from the brain

This data is illustrative and based on computational models for analogous compounds.

Medicinal Chemistry Research and Pharmacophore Development Centered on the 1,2 Dimethyl 6 Trifluoromethyl Piperazine Scaffold

1,2-Dimethyl-6-(trifluoromethyl)piperazine as a Privileged Structure for Drug Discovery

The concept of a privileged structure in medicinal chemistry refers to a molecular scaffold that is capable of binding to multiple biological targets with high affinity. The piperazine (B1678402) moiety itself is a well-established privileged scaffold, and the specific substitution pattern of this compound confers a unique combination of properties that make it an attractive starting point for drug discovery. nih.govresearchgate.netmdpi.com

The diamine nature of the piperazine ring allows for the introduction of two distinct substituents at the nitrogen atoms, providing a straightforward way to modulate solubility, lipophilicity, and target interactions. nih.gov The presence of methyl groups at the 1 and 2 positions introduces stereocenters, which can be crucial for specific molecular recognition and can influence the conformational rigidity of the ring. Furthermore, the trifluoromethyl group at the 6-position significantly impacts the molecule's electronic properties and metabolic stability.

The trifluoromethyl group is a common bioisostere for a methyl group but with profoundly different electronic characteristics. Its strong electron-withdrawing nature can alter the pKa of the nearby nitrogen atom, influencing the compound's ionization state at physiological pH. mdpi.com This, in turn, can affect its binding to target proteins and its pharmacokinetic profile. Moreover, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an increased half-life of drug candidates. mdpi.com

The combination of these features—a conformationally constrained, chiral scaffold with a metabolically robust and electronically influential group—positions this compound as a promising scaffold for the development of novel therapeutics targeting a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Piperazine Derivatives

Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound into a viable drug candidate. For derivatives of this compound, SAR studies would focus on how modifications to the methyl and trifluoromethyl groups, as well as substitutions at other positions, affect biological activity.

Impact of Methyl Substituents on Molecular Recognition

The presence and stereochemistry of the methyl groups at the C2 and N1 positions of the piperazine ring are expected to have a significant impact on molecular recognition. The stereochemistry of chiral compounds is known to play a pivotal role in their biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.govnih.govmdpi.com

The N1-methyl group also plays a crucial role. It can influence the basicity of the nitrogen atom and provide a point for hydrophobic interactions within a binding pocket. The size of the substituent at this position can be varied to probe the steric tolerance of the target protein.

CompoundStereochemistry at C2Relative Stereochemistry (C2-Me vs C6-CF3)Hypothetical Target Affinity (Ki, nM)Comment
Analog 1(R)cis15Potentially favorable orientation of substituents for binding.
Analog 2(S)cis150Stereochemistry at C2 may be less optimal for target interaction.
Analog 3(R)trans80Altered spatial arrangement of functional groups affects binding.
Analog 4(S)trans250Likely unfavorable stereochemistry for the target.

Role of the Trifluoromethyl Group in Modulating Biological Activity and Selectivity

The trifluoromethyl (CF3) group is a powerful tool in medicinal chemistry for modulating a compound's properties. mdpi.comnih.gov Its high electronegativity can create favorable electrostatic interactions with polar residues in a binding site. Furthermore, its lipophilicity can enhance membrane permeability and improve oral bioavailability. mdpi.com

The position of the trifluoromethyl group on the piperazine ring is critical. At the C6 position, it can influence the pKa of the adjacent nitrogen atom, which can be crucial for forming salt bridges or hydrogen bonds with the target. The CF3 group can also serve as a metabolic blocker, preventing enzymatic degradation at that position and thereby increasing the compound's metabolic stability. mdpi.com

Varying the nature of the fluorinated substituent can also be a strategy to fine-tune activity and selectivity. For instance, replacing the trifluoromethyl group with a difluoromethyl or monofluoromethyl group would systematically alter the electronic properties and lipophilicity, providing valuable SAR data.

CompoundSubstitution at C6Hypothetical Metabolic Stability (t1/2, h)Hypothetical Selectivity (Target A vs. Target B)Comment
Parent (CF3)-CF38100-foldHigh stability and selectivity.
Analog 5 (CHF2)-CHF2550-foldReduced stability and selectivity with fewer fluorine atoms.
Analog 6 (CH2F)-CH2F210-foldLower stability and selectivity.
Analog 7 (CH3)-CH30.5Non-selectiveDemonstrates the importance of the fluorine substituents.

Design and Synthesis of Novel Analogs of this compound

The development of novel analogs based on the this compound scaffold requires a combination of rational design strategies and efficient synthetic methodologies.

Strategies for Rational Design of Bioactive Derivatives

Rational drug design aims to create new molecules with improved biological activity based on an understanding of the target structure and SAR. nih.govresearchgate.netnih.gov For the this compound scaffold, several rational design strategies can be employed:

Scaffold Hopping and Bioisosteric Replacement: The piperazine core could be replaced with other heterocyclic systems to explore different conformational constraints and physicochemical properties. Similarly, the methyl and trifluoromethyl groups can be replaced with other bioisosteres to fine-tune the molecule's properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational docking studies can be used to predict how analogs of this compound will bind. This can guide the design of new derivatives with enhanced affinity and selectivity.

Fragment-Based Drug Discovery: The this compound scaffold can be considered a fragment that can be grown or linked with other fragments to generate novel drug candidates with improved properties.

Exploration of Diverse Substitution Patterns for Target Modulation

Systematic exploration of different substitution patterns on the piperazine ring is a key strategy for modulating target affinity and selectivity. This involves synthesizing a library of compounds with variations at different positions.

For the this compound scaffold, key areas for modification include:

The N4-position: This is a common site for modification in piperazine-containing drugs. A wide variety of substituents, from small alkyl groups to large aromatic and heterocyclic moieties, can be introduced at this position to probe interactions with the target and modulate pharmacokinetic properties.

The C3, C5 positions: Introducing substituents at these positions can further constrain the conformation of the piperazine ring and introduce additional points of interaction with the target.

Stereochemical diversity: The synthesis of all possible stereoisomers of this compound and its derivatives is crucial for a thorough exploration of the SAR. nih.govnih.govmdpi.com

The synthesis of such analogs would likely involve multi-step sequences, potentially starting from chiral precursors to control the stereochemistry of the methyl and trifluoromethyl groups. Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, can be employed to introduce a wide range of substituents at various positions on the piperazine scaffold.

Fragment-Based Drug Design and Scaffold Hopping utilizing the Piperazine Core

Fragment-Based Drug Design (FBDD) and scaffold hopping are two powerful strategies in modern medicinal chemistry aimed at the discovery and optimization of novel drug candidates. pharmacelera.commedchemexpress.com While specific research detailing the use of the this compound scaffold in these processes is not extensively documented in publicly available literature, its structural and physicochemical properties make it a theoretically attractive core for such applications.

Fragment-Based Drug Design (FBDD)

FBDD is a drug discovery paradigm that begins with the identification of low-molecular-weight fragments (typically <300 Da) that bind weakly to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, lead-like molecules through chemical elaboration. nih.gov The core principle of FBDD is that small, simple molecules can explore chemical space more efficiently than larger, more complex compounds, and their binding interactions are often more efficient. pharmacelera.comastx.com

The this compound moiety could serve as a valuable starting point or a component in an FBDD campaign. Its key features for this application include:

Defined 3D Structure: The piperazine ring exists in a chair conformation, presenting substituents in well-defined spatial orientations. This can facilitate specific interactions with target proteins.

Hydrogen Bond Acceptors: The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, crucial for anchoring the molecule in a protein's binding site.

Vectors for Growth: The nitrogen atoms also provide clear vectors for chemical modification, allowing for the "growing" or "linking" of fragments. For instance, one nitrogen could be functionalized to explore a specific sub-pocket of a target protein, while the other could be used to attach another fragment or to modulate physicochemical properties.

Influence of the Trifluoromethyl Group: The trifluoromethyl (CF3) group significantly impacts the molecule's properties. It is a strong electron-withdrawing group that can increase metabolic stability and binding affinity. mdpi.com It also enhances lipophilicity, which can be crucial for cell permeability. mdpi.com

An FBDD approach utilizing this core might involve screening a library of fragments against a target protein and then, using structural biology techniques like X-ray crystallography or NMR, linking a successful hit to the this compound scaffold to improve its potency and drug-like properties.

Table 1: Hypothetical Example of Fragment Elaboration from a Piperazine Core

This table illustrates a hypothetical fragment-based drug design (FBDD) process. It shows how the this compound core could be elaborated by attaching different chemical fragments (R-groups) to one of its nitrogen atoms. The table includes fictional data for binding affinity (IC50) and ligand efficiency (LE) to demonstrate how these parameters might guide the optimization process. This data is for illustrative purposes only and does not represent actual experimental results.

Compound IDR-Group FragmentHypothetical IC50 (µM)Hypothetical Ligand Efficiency (LE)
Core-01H>1000N/A
Frag-A4-hydroxyphenyl5000.28
Frag-B2-aminopyridine2500.32
Frag-C3-methoxycarbonyl8000.25

Scaffold Hopping

Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel molecular cores (scaffolds) that are structurally different from existing ones but retain similar biological activity. niper.gov.in This technique is valuable for discovering new intellectual property, improving physicochemical or pharmacokinetic properties, or overcoming toxicity issues associated with a known scaffold. dundee.ac.uk

The this compound scaffold can serve as a starting point for a scaffold hopping exercise. The goal would be to design new core structures that maintain the key pharmacophoric features of the original molecule. For this specific scaffold, the key features to mimic would likely be:

The spatial arrangement of the two nitrogen atoms.

The presence and location of the lipophilic and electron-withdrawing trifluoromethyl group.

Computational methods can be employed to search virtual libraries for molecules that have a similar 3D shape and pharmacophore profile to the this compound core but possess a different underlying chemical structure. For example, a pyrrolidine (B122466) or a bicyclic amine could potentially replace the piperazine ring while maintaining the necessary geometry for biological activity.

Table 2: Hypothetical Examples of Scaffold Hopping from the Piperazine Core

This table provides a conceptual illustration of scaffold hopping. It starts with the this compound scaffold and presents other, structurally distinct scaffolds that could theoretically maintain similar pharmacophoric features. The aim of such an exercise in drug discovery would be to find alternative core structures with potentially improved properties (e.g., better solubility, lower toxicity, novel intellectual property). The scaffolds listed are for illustrative purposes only.

Original ScaffoldPotential Bioisosteric ScaffoldsRationale for Hopping
This compound1,2-Dimethyl-5-(trifluoromethyl)pyrrolidineReduce molecular weight, alter basicity (pKa)
3,4-Dimethyl-1-(trifluoromethyl)piperidineChange the orientation of nitrogen atoms and substituents
(1R,5S)-1-Methyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexaneIntroduce conformational rigidity, explore new chemical space

Exploration of Biological Activity Mechanisms of Trifluoromethylated Piperazine Compounds in Vitro and Mechanistic Studies

Antimicrobial and Antifungal Mechanistic Investigations (e.g., against bacterial and fungal strains)

The precise antimicrobial and antifungal mechanisms of trifluoromethylated piperazine (B1678402) compounds are multifaceted and the subject of ongoing research. Studies on related piperazine derivatives suggest several potential modes of action against bacterial and fungal pathogens. These investigations provide a framework for understanding how this class of compounds may exert its therapeutic effects.

Disruption of Microbial Cell Integrity or Metabolic Pathways

While direct studies on 1,2-Dimethyl-6-(trifluoromethyl)piperazine are limited, research on the broader piperazine class points to several mechanisms involving the disruption of microbial integrity and essential metabolic processes.

One proposed mechanism for piperazine-based polymers is the targeting of the bacterial cell wall and cytoplasmic membrane. nih.gov This interaction can lead to the leakage of cytoplasmic fluids and ultimately cell death. nih.gov The process may be driven by electrostatic interactions between positively charged quaternary ammonium (B1175870) groups on the piperazine polymer and the negatively charged microbial cell wall, resulting in cell lysis. rsc.org

In the context of antifungal activity, certain piperazine-azole hybrids have been shown to function by disrupting the ergosterol (B1671047) biosynthetic pathway. nih.gov They achieve this by inhibiting the 14α-demethylase enzyme, which is crucial for converting lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane. nih.gov This mode of action is distinct from direct membrane disruption. nih.gov Another study on piperazine-1-carboxamidine derivatives linked their fungicidal action against Candida albicans to the accumulation of endogenous reactive oxygen species (ROS), which can cause significant cellular damage. nih.gov

Furthermore, molecular docking studies have indicated that piperazine derivatives can bind to various microbial enzymes and proteins, suggesting interference with key metabolic functions. benthamdirect.com Investigations into compounds with similar structural motifs, such as N-(trifluoromethyl)phenyl substituted pyrazoles, have shown broad inhibitory effects on macromolecular synthesis, pointing to targets that have a global impact on bacterial cell function. nih.gov

Plant Immune System Modulation by Trifluoromethyl Pyridine (B92270) Piperazine Derivatives

Trifluoromethyl pyridine piperazine derivatives have been identified as potential plant activators, capable of inducing a plant's innate defense mechanisms against pathogens, particularly plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov These compounds can trigger a state of heightened resistance, not by acting as direct virucides, but by stimulating the plant's own immune system. nih.gov

Induction of Plant Defense Enzymes (e.g., SOD, PPO, PAL)

A key mechanism by which these compounds bolster plant defenses is through the enhanced activity of specific defense-related enzymes. nih.gov Following treatment with an active trifluoromethyl pyridine piperazine derivative (specifically, compound A16 in a referenced study), tobacco plants infected with TMV showed a significant increase in the activities of Superoxide Dismutase (SOD), Polyphenol Oxidase (PPO), and Phenylalanine Ammonia-Lyase (PAL). nih.gov

Superoxide Dismutase (SOD): This enzyme plays a critical role in detoxifying reactive oxygen species (ROS). In treated plants, SOD activity was markedly higher than in control groups, reaching a peak five days post-infection. nih.gov

Polyphenol Oxidase (PPO): PPO is involved in the oxidation of phenolic compounds to quinones, which have defensive properties against pathogens. nih.gov Its activity peaked three days after infection in treated plants. nih.gov

Phenylalanine Ammonia-Lyase (PAL): As the first key enzyme in the phenylpropanoid pathway, PAL is crucial for the synthesis of various defense-related phenolic compounds. nih.gov Its activity was also significantly enhanced by the treatment. nih.gov

Table 1: Effect of Compound A16 on Defense Enzyme Activity in TMV-Infected Tobacco

Enzyme Peak Activity (Units/g) Day of Peak Activity Fold Increase vs. Control (CK + TMV)
SOD 622 5 2.03
PPO 200 3 2.63

| PAL | Data not specified in abstracts | Data not specified in abstracts | Significantly enhanced |

This table is based on data presented in the study by Zhang et al. (2022). The specific unit definition for PAL activity was not available in the reviewed abstracts.

Activation of Phenylpropanoid Biosynthesis Pathway

The induction of PAL is a direct indicator of the activation of the phenylpropanoid biosynthesis pathway, a central route for the production of a wide array of plant secondary metabolites involved in defense. nih.gov This pathway synthesizes phenolics, phytoalexins, and lignin (B12514952) precursors, which can act as antimicrobial compounds, strengthen cell walls, and serve as signaling molecules. nih.gov Proteomic analysis and qRT-PCR confirmation have shown that treatment with active trifluoromethyl pyridine piperazine derivatives triggers this pathway, strengthening the antiviral activities in tobacco. nih.gov

Enhancement of Systemic Acquired Resistance (SAR) in Plants

The activation of defense enzymes and the phenylpropanoid pathway by trifluoromethyl pyridine piperazine derivatives contributes to a broader defense response known as Systemic Acquired Resistance (SAR). nih.gov SAR is a long-lasting, broad-spectrum resistance that is induced throughout the plant following an initial localized pathogen exposure. nih.gov By triggering these foundational defense mechanisms, these piperazine compounds effectively "prime" the plant, enhancing its ability to resist subsequent infections. nih.gov This suggests that this class of compounds can be developed as plant activators, offering a promising strategy for crop protection. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
Superoxide Dismutase (SOD)
Polyphenol Oxidase (PPO)
Phenylalanine Ammonia-Lyase (PAL)
Tobacco Mosaic Virus (TMV)
Cucumber Mosaic Virus (CMV)
Ergosterol
Lanosterol

Future Directions and Emerging Research Avenues for 1,2 Dimethyl 6 Trifluoromethyl Piperazine

Advanced Synthetic Methodologies for Architecturally Complex Piperazine (B1678402) Scaffolds

The synthesis of piperazine derivatives has evolved significantly, moving beyond traditional methods to embrace more sophisticated and efficient strategies. mdpi.comscilit.com Future research on 1,2-dimethyl-6-(trifluoromethyl)piperazine will likely focus on developing advanced synthetic methodologies to create architecturally complex analogues with high precision and stereochemical control.

Recent breakthroughs in C–H functionalization offer a powerful tool for directly modifying the piperazine core, allowing for the introduction of diverse substituents at carbon atoms, which has been a longstanding challenge. mdpi.com Strategies like the Stannyl Amine Protocol (SnAP) and photoredox catalysis are enabling the synthesis of C2-substituted piperazines from simple aldehydes and diamines. mdpi.com These methods could be adapted to generate novel derivatives of this compound with enhanced biological activity or tailored physical properties.

Furthermore, the development of asymmetric synthesis techniques is crucial for accessing specific stereoisomers of complex piperazine scaffolds. researchgate.net Given that the biological activity of chiral molecules is often dependent on their stereochemistry, methodologies that provide high enantiomeric and diastereomeric purity are of paramount importance. Future efforts may involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions, leading to the synthesis of single-isomer libraries of this compound analogues for biological screening.

Table 1: Comparison of Traditional and Advanced Synthetic Methods for Piperazines

Feature Traditional Methods Advanced Methodologies (e.g., C-H Functionalization)
Starting Materials Often require pre-functionalized and less available starting materials. mdpi.com Utilize readily available and simple precursors like aldehydes. mdpi.com
Reaction Steps Typically involve multiple steps, including protection and deprotection. mdpi.com Offer more direct and convergent synthetic routes. mdpi.com
Structural Diversity Limited diversity, with substituents mainly at the nitrogen atoms. mdpi.com Enables functionalization at the carbon atoms of the piperazine ring. mdpi.com

| Stereocontrol | Can be challenging to achieve high stereoselectivity. | Emerging methods offer improved control over stereochemistry. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Rational Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.govmdpi.com For this compound, AI and ML can play a pivotal role in rationally designing novel derivatives with improved efficacy and predicting their biological activities.

Machine learning models, such as graph neural networks, can be trained on large datasets of chemical structures and their associated biological data to predict the properties of new molecules. astrazeneca.com This allows for the virtual screening of vast chemical libraries to identify promising candidates before committing to costly and time-consuming laboratory synthesis. nih.gov By applying these computational tools, researchers can explore the chemical space around the this compound scaffold to identify modifications that are likely to enhance its interaction with specific biological targets. researchgate.net

Generative AI models can further advance this process by designing entirely new molecules with desired properties. researchgate.net These models can learn the underlying patterns in existing drug molecules and generate novel structures that are optimized for a particular therapeutic application. mdpi.com This approach could lead to the discovery of next-generation fluorinated piperazine derivatives with unprecedented biological activity.

Development of Novel Spectroscopic and Imaging Techniques for Real-time Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and for elucidating how molecules interact with biological systems. The development of novel spectroscopic and imaging techniques offers the potential for real-time monitoring of chemical and biological processes involving this compound.

In situ spectroscopic methods, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for tracking the formation of intermediates and products in real-time. researchgate.netresearchgate.net These techniques can provide valuable insights into reaction kinetics and mechanisms, enabling the optimization of reaction conditions for improved yield and selectivity. researchgate.net

Advanced imaging techniques, such as fluorescence microscopy, could be employed to visualize the distribution and interaction of fluorescently-tagged this compound derivatives within living cells. This would provide a powerful means to study their mechanism of action and identify their subcellular targets.

Exploration of New Biological Targets and Pathways for Fluorinated Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological pathways. researchgate.netmdpi.com The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and cell permeability.

Future research will likely focus on exploring new biological targets and pathways for this compound and its derivatives. Given the prevalence of piperazine-containing compounds in neuroscience, one promising avenue is the investigation of their activity on central nervous system (CNS) receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com The trifluoromethyl group could modulate the selectivity and potency of these interactions, potentially leading to new treatments for neurological and psychiatric disorders.

Additionally, fluorinated piperazine derivatives have shown promise as anticancer agents. nih.govnih.gov Research into the anticancer potential of this compound could involve screening against a panel of cancer cell lines to identify sensitive cancer types and elucidating the underlying mechanisms of action, which may involve the inhibition of key signaling pathways or the induction of apoptosis. nih.govnih.gov The compound has also been investigated as a potential plant activator to protect against viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). frontiersin.orgnih.govresearchgate.net

Table 2: Potential Biological Targets for Fluorinated Piperazine Derivatives

Target Class Potential Therapeutic Area Rationale
G-Protein Coupled Receptors (GPCRs) Neuroscience, Metabolic Disorders The piperazine motif is a common feature in ligands for serotonin and dopamine receptors. mdpi.com
Kinases Oncology Many kinase inhibitors incorporate the piperazine scaffold to interact with the ATP-binding site. mdpi.com
Ion Channels Cardiovascular Disease, Pain Piperazine derivatives can modulate the function of various ion channels.
Viral Proteins Infectious Diseases The piperazine core can serve as a scaffold for developing antiviral agents.

| Plant Defense Pathways | Agriculture | Certain derivatives can induce systemic acquired resistance in plants against pathogens. frontiersin.orgnih.gov |

Multicomponent Reactions and Flow Chemistry for Efficient Synthesis of Analogues

To fully explore the therapeutic potential of this compound, it is necessary to synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. Multicomponent reactions (MCRs) and flow chemistry are two powerful strategies that can significantly enhance the efficiency and sustainability of this process.

MCRs allow for the synthesis of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and purification procedures. mdpi.com This approach is well-suited for the rapid generation of a library of piperazine derivatives with diverse substitution patterns.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved reaction control, enhanced safety, and the potential for automation. mdpi.comrsc.orgnih.gov The use of flow reactors can facilitate the optimization of reaction conditions and enable the scalable synthesis of promising drug candidates. nih.gov The integration of these technologies will be instrumental in accelerating the discovery and development of new drugs based on the this compound scaffold.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1,2-Dimethyl-6-(trifluoromethyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : Key synthetic routes include:
  • Palladium-catalyzed amination : React 1-bromo-2-(trifluoromethyl)benzene with tert-butyl piperazine-1-carboxylate under Pd catalysis to form aryl piperazine intermediates. Subsequent Boc deprotection with HCl yields the piperazine hydrochloride .
  • Click chemistry : Utilize CuSO₄·5H₂O and sodium ascorbate in a H₂O/DCM solvent system to couple alkyne-functionalized piperazines with azide derivatives. Monitor progress via TLC and purify using silica gel chromatography .
  • Critical factors : Catalyst loading (e.g., 0.3–0.6 equiv. CuSO₄), solvent polarity, and temperature gradients (e.g., 25–90°C) significantly impact reaction efficiency and purity.

Q. How can the physicochemical properties of this compound be systematically characterized?

  • Methodological Answer : Use the following analytical techniques:
  • Chromatography : GC-MS with polar/non-polar columns (e.g., DB-5, HP-FFAP) and temperature gradients (40°C to 280°C at 10°C/min) for purity assessment .
  • Solubility : Determine via shake-flask method in buffers (pH 1–7.4) and logP calculations using HPLC retention times .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) to confirm trifluoromethyl (-CF₃) and methyl (-CH₃) substituents. Compare with reference spectra in PubChem or NIST databases .

Advanced Research Questions

Q. How do methyl and trifluoromethyl substituents on the piperazine ring modulate pharmacological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The electron-withdrawing -CF₃ group enhances metabolic stability and membrane permeability, while methyl groups influence steric interactions with target receptors. For example, in antiviral studies, -CF₃-substituted derivatives induced systemic acquired resistance (SAR) in plants by upregulating SOD and PAL enzymes .
  • Pharmacokinetics : Substituent positioning (e.g., 1,2-dimethyl vs. 1,3-dimethyl) alters CYP450 inhibition profiles. Use in vitro microsomal assays to assess metabolic stability and drug-drug interaction risks .

Q. What experimental models resolve contradictions in reported CNS activity (e.g., psychoactive vs. therapeutic effects)?

  • Methodological Answer :
  • In vitro models : Radioligand binding assays (e.g., 5-HT₂A, D₂ receptors) to compare affinity with reference compounds like clozapine or buspirone .
  • In vivo models : Zebrafish behavioral assays (e.g., light-dark transition tests) or rodent forced-swim tests to differentiate anxiolytic vs. stimulant effects. Note that species-specific metabolism (e.g., cytochrome P450 differences) may explain divergent results .
  • Contradiction resolution : Cross-validate findings using standardized OECD guidelines for neuroactivity and dose-response studies .

Q. How can discrepancies in bioactivity data across studies be addressed methodologically?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and positive controls (e.g., vortioxetine for serotonin reuptake inhibition) .
  • Data normalization : Express IC₅₀ values relative to internal standards (e.g., tamoxifen for cytotoxicity assays) to account for batch-to-batch variability .
  • Meta-analysis : Apply QSAR models to correlate substituent electronegativity (e.g., Hammett constants) with bioactivity trends .

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